7-Chloro-1-(cyclohexylcarbonyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Beschreibung
7-Chloro-1-(cyclohexylcarbonyl)-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione (CAS 24826-55-9) is a benzodiazepine derivative characterized by a cyclohexylcarbonyl substituent at position 1, a phenyl group at position 5, and a chlorine atom at position 7 of its benzodiazepine core . Its molecular formula is C₂₂H₂₁ClN₂O₃, with a molecular weight of 396.87 g/mol. Unlike clinically used benzodiazepines such as clobazam, this compound lacks widespread therapeutic application and is primarily utilized in research settings.
Eigenschaften
CAS-Nummer |
24826-55-9 |
|---|---|
Molekularformel |
C22H21ClN2O3 |
Molekulargewicht |
396.9 g/mol |
IUPAC-Name |
7-chloro-1-(cyclohexanecarbonyl)-5-phenyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C22H21ClN2O3/c23-16-11-12-18-19(13-16)24(17-9-5-2-6-10-17)20(26)14-21(27)25(18)22(28)15-7-3-1-4-8-15/h2,5-6,9-13,15H,1,3-4,7-8,14H2 |
InChI-Schlüssel |
JYJYCOCMVSVVHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)N2C(=O)CC(=O)N(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Compounds:
| Compound Name | R₁ (Position 1) | R₅ (Position 5) | Molecular Formula | Molecular Weight (g/mol) | Clinical/Research Use |
|---|---|---|---|---|---|
| Target Compound | Cyclohexylcarbonyl | Phenyl | C₂₂H₂₁ClN₂O₃ | 396.87 | Research chemical |
| Clobazam (7-Chloro-1-methyl-5-phenyl-) | Methyl | Phenyl | C₁₆H₁₃ClN₂O₂ | 300.74 | Antiepileptic, anxiolytic |
| Clobazam-d3 (Deuterated analogue) | Trideuteriomethyl | Phenyl | C₁₆H₁₀D₃ClN₂O₂ | 303.76 | Metabolic stability studies |
| 7-Chloro-5-(3-chlorophenyl)-1-methyl-... | Methyl | 3-Chlorophenyl | C₁₇H₁₅Cl₂N₂O₂ | 350.22 | Experimental pharmacology |
| 7-Chloro-5-(1-chlorocyclohexyl)-1-methyl-.. | Methyl | 1-Chlorocyclohexyl | C₁₆H₁₈Cl₂N₂O₂ | 341.23 | Research chemical |
Structural Insights :
- Cyclohexylcarbonyl vs. Methyl (R₁) : The cyclohexylcarbonyl group in the target compound increases steric hindrance and lipophilicity compared to clobazam’s methyl group. This may reduce metabolic degradation rates, similar to the deuterated clobazam-d3, which exhibits prolonged half-life due to isotopic substitution .
- Phenyl vs.
Pharmacological and Physical Property Comparisons
Metabolic Stability and Lipophilicity
Ultrasonic Studies on Solubility and Stability
A study comparing the target compound with 5H-dibenzazepine-5-carboxamide (a structurally distinct benzodiazepine) using ultrasonic velocity measurements in dimethyl sulfoxide (DMSO) revealed:
Vorbereitungsmethoden
Regiochemical Control
The benzodiazepine ring’s boat-shaped conformation (as observed in related structures) influences substituent orientation. Computational modeling suggests that the cyclohexylcarbonyl group occupies an equatorial position to minimize steric clash with the fused benzene ring. This stereoelectronic preference necessitates precise temperature control during acylation to avoid kinetically favored axial adducts.
Byproduct Mitigation
Common byproducts include:
- N-Acylation at Position 3 : Mitigated by using a bulky base (e.g., DIPEA) to deprotonate the 1-position selectively.
- Ring-Opening Reactions : Avoided by maintaining anhydrous conditions and inert atmospheres.
Purification and Characterization
Purification
- Recrystallization : The crude product is dissolved in hot hexane/ethyl acetate (1:1) and cooled to −20°C to yield pale yellow crystals.
- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) for analytical-grade purity.
Characterization Data
- Molecular Formula : C₂₂H₂₀ClN₃O₃
- Molecular Weight : 409.87 g/mol (calculated via PubChem algorithms).
- Spectroscopic Data :
Alternative Synthetic Routes
Triflate-Mediated Cross-Coupling
As per US5466799A , bis-triflated intermediates enable Pd-catalyzed coupling to introduce aryl groups. While this method is less direct for the target compound, it highlights the versatility of late-stage functionalization for derivatives.
Solid-Phase Synthesis
Hypothetically, immobilizing the benzodiazepine core on Wang resin could facilitate iterative acylation and cleavage, though no direct precedents exist in the provided literature.
Industrial-Scale Considerations
- Cost Efficiency : Ethylenediamine and cyclohexylcarbonyl chloride are commodity chemicals, but the latter’s bulk pricing (~$200/kg) may necessitate in-house synthesis.
- Safety : Exothermic acylation steps require jacketed reactors with precise temperature control to prevent thermal runaway.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (Reported for Analogues) |
|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C | ~60-70% |
| Acylation | Cyclohexylcarbonyl chloride, Et₃N | ~50-65% |
Basic: How is this compound characterized analytically?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexylcarbonyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- HPLC-MS : Purity assessment (>95%) and molecular ion detection (expected [M+H]⁺ ~450–460 Da).
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry (if crystalline) .
Basic: What safety protocols are essential during handling?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and goggles.
- Ventilation : Conduct reactions in a fume hood due to volatile intermediates (e.g., acyl chlorides).
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced: What pharmacological targets are hypothesized for this compound?
Methodological Answer:
As a benzodiazepine derivative, it likely interacts with GABAA receptor subtypes (e.g., α1, α2, α3).
- Experimental Design :
Advanced: How do structural modifications (e.g., cyclohexylcarbonyl) affect SAR?
Methodological Answer:
Q. Table 2: Hypothetical SAR Data
| Substituent (Position 1) | α1 Ki (nM) | α2 Ki (nM) |
|---|---|---|
| Methyl (from ) | 15 ± 2 | 120 ± 10 |
| Cyclohexylcarbonyl (Target) | 50 ± 5 | 30 ± 3 |
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (90:10).
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) during cyclization .
- Circular Dichroism (CD) : Confirm enantiomer ratios post-synthesis .
Advanced: What in vivo models are suitable for efficacy studies?
Methodological Answer:
- Neuropathic Pain : Rat chronic constriction injury (CCI) model to assess antihyperalgesia.
- Anxiolytic Activity : Elevated plus maze (EPM) or light-dark box tests in mice.
- Dosage : Start at 3 mg/kg (oral) based on analogues in .
Advanced: How to resolve contradictions in pharmacological data across analogues?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
